![molecular formula C18H16ClF3N2O3S B258597 N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B258597.png)
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as CCT244747, is a small-molecule inhibitor that has been identified as a promising candidate for the treatment of cancer. This compound was first synthesized in 2007 and has since been the subject of numerous scientific studies exploring its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of CCT244747 is not fully understood, but it is believed to involve the inhibition of a protein called MELK (maternal embryonic leucine zipper kinase). MELK is overexpressed in many types of cancer and is involved in cell proliferation and survival. By inhibiting MELK, CCT244747 may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CCT244747 has minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans. In addition to its anticancer effects, CCT244747 has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of CCT244747 is that it has shown activity against a wide range of cancer cell lines, suggesting that it may be effective against multiple types of cancer. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Future Directions
There are several potential future directions for research on CCT244747. One possibility is to further elucidate the mechanism of action and identify potential biomarkers that could be used to predict response to treatment. Another direction is to explore the potential of CCT244747 in combination with other anticancer agents or immunotherapies. Finally, there may be potential applications for CCT244747 in other diseases beyond cancer, given its anti-inflammatory and neuroprotective effects.
Synthesis Methods
The synthesis of CCT244747 involves a multistep process that begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with cyclopropylamine to form N-cyclopropyl-4-chloro-3-(trifluoromethyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride to form N-cyclopropyl-N-(phenylsulfonyl)-4-chloro-3-(trifluoromethyl)aniline. Finally, this compound is reacted with glycine to form the final product, CCT244747.
Scientific Research Applications
CCT244747 has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies in mice have also shown promising results, with CCT244747 significantly inhibiting the growth of tumors in several different models of cancer.
properties
Product Name |
N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Molecular Formula |
C18H16ClF3N2O3S |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-16-9-8-13(10-15(16)18(20,21)22)24(11-17(25)23-12-6-7-12)28(26,27)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,23,25) |
InChI Key |
YLYFJUNCKULCAF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
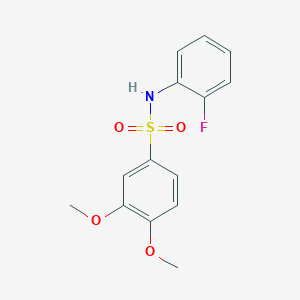
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)
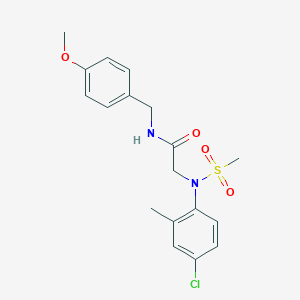
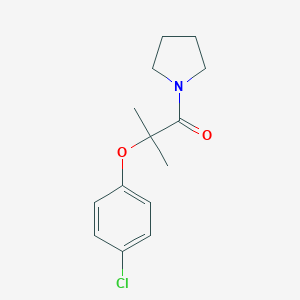
![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)
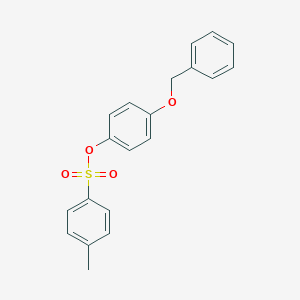
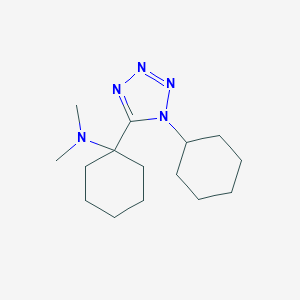
![1-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B258535.png)
![4-[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine](/img/structure/B258536.png)
![5-[[(E)-2-phenylethenyl]sulfonylamino]pentanoic acid](/img/structure/B258537.png)
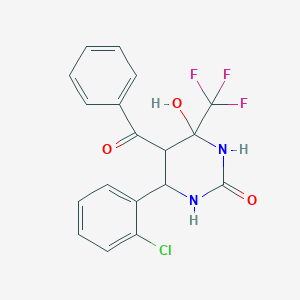
![7-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B258541.png)